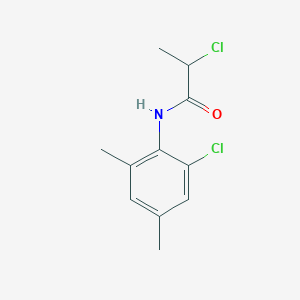

2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

Descripción general

Descripción

2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H13Cl2NO. It is a chlorinated amide derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to a phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-4,6-dimethylaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted derivatives.

Oxidation: Formation of oxidized products such as carboxylic acids.

Reduction: Formation of reduced amide derivatives.

Hydrolysis: Formation of 2-chloro-4,6-dimethylphenylamine and propanoic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Organic Chemistry: 2-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized to create more complex molecules in medicinal chemistry and material science.

- Reactivity: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical transformations.

2. Biological Research:

- Enzyme Inhibition Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It is particularly useful in assays aimed at investigating enzyme inhibition and receptor binding.

- Pharmacological Potential: Preliminary studies suggest that this compound may exhibit activity against diseases involving inflammation and pain, indicating its potential for pharmaceutical development.

3. Industrial Applications:

- Specialty Chemicals: In industry, it is used to formulate specialty chemicals and as a precursor for agrochemicals and dyes. Its unique structure allows for specific applications in chemical manufacturing processes.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of this compound with specific enzymes involved in metabolic pathways, researchers found that the compound effectively inhibited enzyme activity at low concentrations. This suggests its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Agrochemicals

A research project focused on synthesizing novel agrochemicals utilized this compound as a starting material. The resulting compounds demonstrated enhanced efficacy against common agricultural pests compared to existing solutions.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(2,6-dimethylphenyl)acetamide

- 2-chloro-4,6-dimethylnicotinonitrile

- N-(2,6-dimethylphenyl)chloroacetamide

Uniqueness

2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is a chemical compound that has garnered attention for its biological activity, particularly as an herbicide. Its mechanism primarily involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄Cl₂N

- Molecular Weight : Approximately 227.14 g/mol

- Physical State : Colorless crystalline solid

- Melting Point : 45.8 to 46.7 °C

- Density : 1.23 g/cm³ at 20 °C

- Solubility : Insoluble in water

The primary biological activity of this compound is attributed to its role as an inhibitor of AHAS. This enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting AHAS, this compound disrupts amino acid synthesis, leading to impaired protein synthesis in susceptible organisms.

Interaction with AHAS

- The compound binds to the active site or allosteric sites on the AHAS enzyme.

- Even low concentrations can significantly inhibit enzyme function, demonstrating its potency as an herbicide.

Herbicidal Activity

Research indicates that this compound effectively halts the growth of various plant species by disrupting their amino acid synthesis pathways. This has been established through multiple biochemical assays measuring enzyme activity in the presence of this compound.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₁H₁₄ClN | Similar structure but differs by an acetamide group |

| 3-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | C₁₃H₁₄Cl₂N | Contains additional chlorine substituents affecting reactivity |

| N-(2,6-Dimethylphenyl)-2-chloropropanamide | C₉H₁₂ClN | Lacks additional nitrogen and oxygen functionalities |

Case Studies and Research Findings

- Inhibition Studies : Various studies have demonstrated that this compound can inhibit AHAS at sub-micromolar concentrations. For instance, a study showed a significant reduction in enzyme activity upon treatment with varying concentrations of this compound .

- Crystal Structure Analysis : The crystal structure of the compound was determined using X-ray diffraction techniques. The analysis revealed that molecules are linked through N-H⋯O hydrogen bonding, which may play a role in its biological interactions.

- Field Trials : Field trials conducted on crops treated with this herbicide showed a marked decrease in weed populations, supporting its efficacy as a selective herbicide.

Propiedades

IUPAC Name |

2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-6-4-7(2)10(9(13)5-6)14-11(15)8(3)12/h4-5,8H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHOWCDKGLMGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.